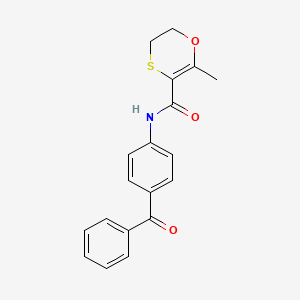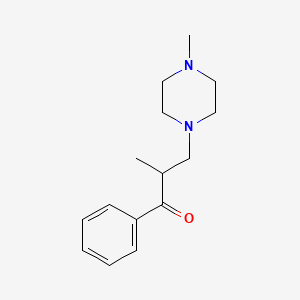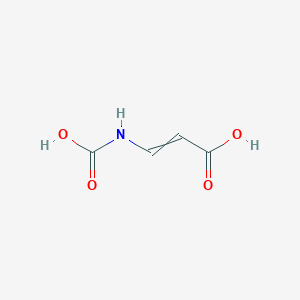
N-(2-Carbamothioylphenyl)-4-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Carbamothioylphenyl)-4-methoxybenzamide is a chemical compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a carbamothioyl group attached to a phenyl ring and a methoxybenzamide moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Carbamothioylphenyl)-4-methoxybenzamide typically involves the reaction of 2-aminothiophenol with 4-methoxybenzoyl chloride under specific conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the removal of impurities and the isolation of the target compound.
化学反应分析
Types of Reactions
N-(2-Carbamothioylphenyl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles (halides, amines); reactions are conducted in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature or under reflux conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Halogenated or aminated derivatives
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of N-(2-Carbamothioylphenyl)-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In biological systems, it may modulate signaling pathways by interacting with receptors or other proteins, leading to changes in cellular processes.
相似化合物的比较
N-(2-Carbamothioylphenyl)-4-methoxybenzamide can be compared with other similar compounds, such as:
N-(2-Carbamothioylphenyl)-4-chloro-N-methylbenzamide: This compound has a chloro group instead of a methoxy group, which may result in different chemical reactivity and biological activity.
2-methylpropyl N-(2-carbamothioylphenyl)carbamate: This compound contains a carbamate group, which may influence its stability and reactivity compared to the benzamide derivative.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
属性
CAS 编号 |
59525-08-5 |
|---|---|
分子式 |
C15H14N2O2S |
分子量 |
286.4 g/mol |
IUPAC 名称 |
N-(2-carbamothioylphenyl)-4-methoxybenzamide |
InChI |
InChI=1S/C15H14N2O2S/c1-19-11-8-6-10(7-9-11)15(18)17-13-5-3-2-4-12(13)14(16)20/h2-9H,1H3,(H2,16,20)(H,17,18) |
InChI 键 |
VJQSWJQDRVJSSC-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=S)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



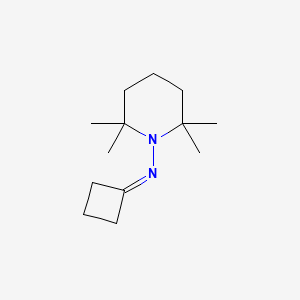
![(E)-{2,2-Dimethyl-1-[(trimethylsilyl)oxy]propylidene}(phenyl)phosphane](/img/structure/B14600713.png)
![Methanone, (4-methylphenyl)[2-(methylthio)-1H-pyrrol-3-yl]-](/img/structure/B14600726.png)

![1-Nitro-3-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]benzene](/img/structure/B14600731.png)
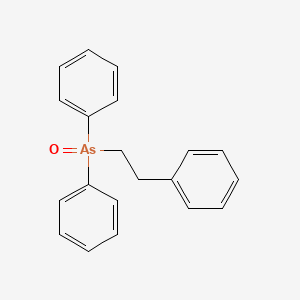

![Trimethyl[(6-methylhepta-1,5-dien-2-YL)oxy]silane](/img/structure/B14600743.png)

